Itraconazole is a synthetic triazole antifungal agent. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]. It exhibits potent activity against a broad spectrum of fungi, encompassing Aspergillus species, Candida species, Cryptococcus neoformans, dermatophytes, dimorphic fungi, dematiaceous fungi, and certain molds [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]. In scientific research, it serves as a valuable tool for investigating fungal biology, antifungal resistance mechanisms, and exploring potential therapeutic applications beyond its established antifungal properties [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ].
While specific details on the synthesis of Itraconazole are limited in the provided papers, they indicate that it is a synthetic triazole antifungal agent [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]. Further investigation into patents and chemical literature would be necessary to obtain a detailed description of its synthesis methods, technical details, and parameters.
Itraconazole exerts its antifungal activity by inhibiting the enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme crucial for ergosterol biosynthesis in fungi []. This inhibition disrupts the fungal cell membrane's integrity, ultimately leading to cell death []. Itraconazole demonstrates greater selectivity for fungal cytochrome P450 enzymes compared to those in mammals, contributing to its favorable safety profile [].
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7